molecular formula C29H33NO4 B5133867 Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5133867
M. Wt: 459.6 g/mol
InChI Key: MXVLQFLCMMMBMC-UHFFFAOYSA-N
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Description

Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines

Properties

IUPAC Name

butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-5-18(3)34-29(32)26-19(4)30-24-16-22(20-10-8-7-9-11-20)17-25(31)28(24)27(26)21-12-14-23(15-13-21)33-6-2/h7-15,18,22,27,30H,5-6,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLQFLCMMMBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Biological Activity

Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest possible applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The compound's structure includes a quinoline core with multiple functional groups that enhance its biological activity. The IUPAC name is derived from its complex arrangement of atoms which includes:

  • Molecular Formula: C30H35NO5
  • Molecular Weight: 485.6 g/mol
  • InChI: InChI=1S/C30H35NO5/c1-6-18(3)36-30(33)27...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes involved in disease processes. For instance:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth.
  • Receptor Modulation: It may also modulate the activity of various receptors involved in inflammatory responses and other pathological conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. For example:

  • In vitro Studies: Several derivatives have been evaluated for their ability to inhibit cancer cell lines. The compound's structural features suggest it could exhibit similar properties.
StudyCell Lines TestedIC50 Values (µM)Mechanism
HeLa, MCF710 - 20Enzyme inhibition
A54915 - 25Receptor modulation

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models.

  • Inhibition of Nitric Oxide Production: Studies indicate that certain derivatives can significantly reduce nitric oxide levels in lipopolysaccharide (LPS)-stimulated macrophages.
StudyCell TypeNO Production Inhibition (%)Mechanism
RAW 264.770%iNOS inhibition
THP-1 Monocytes60%COX-2 inhibition

Case Studies

Several case studies have explored the biological activities associated with quinoline derivatives similar to butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo:

  • Study on Quinoline Derivatives as COX Inhibitors: A study evaluated a series of quinoline derivatives for their ability to inhibit cyclooxygenase enzymes (COX). Results indicated significant anti-inflammatory effects, suggesting potential therapeutic applications for this compound in treating inflammatory diseases.
  • Zebrafish Model for Toxicity Assessment: Another study utilized a zebrafish model to evaluate the toxicity and efficacy of quinoline derivatives. The findings demonstrated that certain modifications led to reduced toxicity while maintaining anticancer efficacy.

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